molecular formula C34H32N2O8 B14862036 Cannabisin M

Cannabisin M

Cat. No.: B14862036
M. Wt: 596.6 g/mol
InChI Key: YJZSVAMKJBSVAX-OFIDKDFJSA-N
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Description

Cannabisin M is a lignanamide, a class of phenolic compounds derived from the oxidation of phenolamides, predominantly found in hemp (Cannabis sativa L.) seeds . Structurally, it features a complex arrangement of benzene rings, hydroxyl (-OH), and methoxy (-OCH3) substituents, along with conjugated double bonds and tyramine or catechol moieties . Its molecular formula is C35H34O8N2, as inferred from mass spectrometry (MS) data, with a molecular ion [M+H]+ at m/z 595.2148–595.2164 in its isomers .

It was first isolated and characterized as a novel compound in 2016, alongside other lignanamides such as cannabisin N and O .

Properties

Molecular Formula

C34H32N2O8

Molecular Weight

596.6 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-6-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C34H32N2O8/c37-25-8-1-21(2-9-25)15-17-35-31(41)14-6-23-5-13-29-30(19-23)44-33(32(43-29)24-7-12-27(39)28(40)20-24)34(42)36-18-16-22-3-10-26(38)11-4-22/h1-14,19-20,32-33,37-40H,15-18H2,(H,35,41)(H,36,42)/b14-6+/t32-,33+/m1/s1

InChI Key

YJZSVAMKJBSVAX-OFIDKDFJSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC3=C(C=C2)O[C@@H]([C@H](O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC3=C(C=C2)OC(C(O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cannabisin M involves the extraction of hemp seeds followed by purification processes. The extraction is typically performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate Cannabisin M .

Industrial Production Methods

Industrial production of Cannabisin M is still in its nascent stages. The primary method involves large-scale extraction from hemp seeds, followed by purification using advanced chromatographic techniques. The development of more efficient and sustainable extraction methods is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

Cannabisin M undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Cannabisin M has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study lignanamide chemistry and its reactivity.

    Biology: Studied for its potential antioxidant and acetylcholinesterase inhibitory activities, which may have implications in neuroprotection and anti-aging research.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.

Mechanism of Action

Cannabisin M exerts its effects primarily through its antioxidant and acetylcholinesterase inhibitory activities. The compound interacts with molecular targets such as reactive oxygen species and acetylcholinesterase enzymes. By scavenging free radicals and inhibiting acetylcholinesterase, Cannabisin M helps in reducing oxidative stress and improving cholinergic function .

Comparison with Similar Compounds

Structural Comparison

Lignanamides in hemp seeds share a core structure of hydroxycinnamoyl amides but differ in substituents and branching. Key structural distinctions are summarized below:

Compound Molecular Formula Key Structural Features Unique Fragments (MS)
Cannabisin M C35H34O8N2 Tyramine moiety, catechol unit, methoxy groups [M+H]+ m/z 595.2148–595.2164
Cannabisin A C34H30N2O8 Lacks methoxy groups; simpler branching [M+H]+ m/z 593.2014
Cannabisin B C35H34O8N2 Isomeric with Cannabisin M; differs in substituent positions Fragments at m/z 485, 432
Cannabisin F C34H30N2O8 Contains feruloyltyramine; anti-inflammatory activity [M+H]+ m/z 595.2151
Cannabisin N C35H34O8N2 Structural isomer of M; distinct substituent arrangement Similar to M but uncharacterized

Key Observations :

  • Cannabisin M and B share identical molecular formulas but differ in isomerism, evidenced by distinct MS fragmentation patterns .
  • Cannabisin F, while structurally related, incorporates a feruloyltyramine group linked to its anti-inflammatory effects .

Bioactivity Comparison

Antioxidant Activity
  • Cannabisin M : Demonstrates significant radical scavenging capacity, attributed to its hydroxyl and catechol groups .
  • Cannabisin F: Superior antioxidant activity due to additional phenolic rings, reducing oxidative stress in microglia .
  • Cannabisin A and C : Moderate activity, likely due to fewer electron-donating substituents .
Anti-Inflammatory Effects
  • Cannabisin F : Reduces LPS-induced IL-6 and TNF-α secretion in BV2 microglia (IC50: 5–15 µM) .
  • Cannabisin M: Limited direct anti-inflammatory data but shows indirect effects via SIRT1 modulation, a pathway linked to neuroprotection .
Enzyme Inhibition
  • Cannabisin M : Inhibits AChE (IC50 ~10 µM), comparable to 3,3’-demethylheliotropamide .
  • Cannabisin F : Modulates SIRT1/NF-κB pathways, enhancing neuroprotection .

Extraction and Abundance

Cannabisin M is less abundant than Cannabisin A and B in hempseed extracts. Ethanol-water mixtures (e.g., 70% ethanol) optimize its extraction, yielding ~0.12 mg/g dry weight, whereas Cannabisin A dominates at ~0.45 mg/g .

Q & A

What unanswered questions warrant priority in Cannabisin M research?

  • Methodological Answer : Prioritize:
  • Mechanistic depth : Single-cell sequencing to identify subpopulation-specific responses.
  • Translational gaps : Preclinical toxicity studies (e.g., Ames test, hERG channel assays).
  • Cross-disciplinary synergy : Combinatorial screens with FDA-approved drugs to uncover synergistic effects .

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